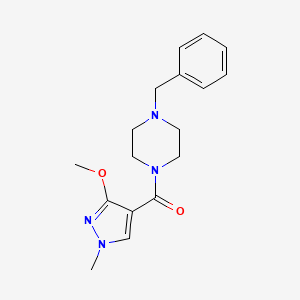![molecular formula C18H16F3N5O2S B2551871 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-25-1](/img/structure/B2551871.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a unique molecular entity that has garnered interest due to its diverse applications and interesting structural features. This compound falls under the broader category of triazoles, which are known for their varied pharmacological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the triazole ring. One common approach involves the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-[3-(trifluoromethyl)phenyl]acetamide. The reaction often requires a strong base such as sodium hydride or potassium carbonate and is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production scales up the laboratory synthesis by employing large-scale reactors and optimized reaction conditions. Catalysts might be used to speed up the reaction, and continuous flow processes are often adopted to enhance efficiency and yield. Solvent extraction and crystallization are typical methods used to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Under oxidative conditions, the sulfanyl group can be converted to sulfoxide or sulfone derivatives.
Reduction: Reductive conditions may lead to the reduction of the triazole ring or the nitro group if present in substituted derivatives.
Substitution: The methoxy and trifluoromethyl groups provide sites for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides, acyl chlorides, and strong bases are typically employed.
Major Products
Oxidation leads to sulfoxides and sulfones, while reduction can yield simpler triazole derivatives or amines. Substitution reactions often result in various functionalized derivatives with potential biological activity.
科学研究应用
The compound’s unique structure makes it valuable in several fields:
Chemistry: Used as a building block for complex organic molecules and materials science.
Biology: Investigated for its potential as a biochemical probe due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the synthesis of novel materials and as a catalyst in organic reactions.
作用机制
The exact mechanism of action for this compound depends on its application:
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the triazole ring can facilitate binding to biological targets.
In Chemical Reactions: It can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
相似化合物的比较
Compared to other triazole derivatives, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of the trifluoromethyl group and the triazole ring. Similar compounds might include:
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: A precursor in its synthesis.
N-[3-(trifluoromethyl)phenyl]acetamide: Another precursor, highlighting the versatility of the acetamide moiety.
Other triazole derivatives: Similar compounds in terms of the core structure but differing in substituent groups, affecting their chemical and biological properties.
This compound’s distinct structure and reactivity make it a valuable asset in various fields, reflecting its versatile nature and potential for further exploration.
属性
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-28-14-7-5-11(6-8-14)16-24-25-17(26(16)22)29-10-15(27)23-13-4-2-3-12(9-13)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWVXPDNUEFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2551797.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)


![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2551805.png)
![benzyl N-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B2551806.png)

![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)
![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)
